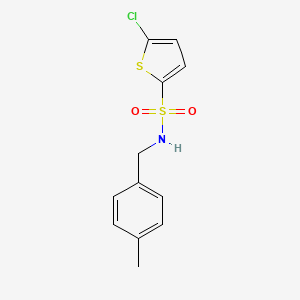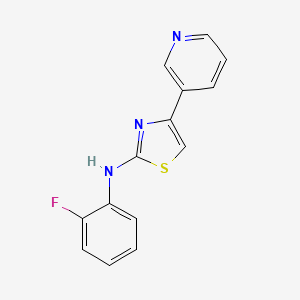![molecular formula C18H19ClN2O3 B5765700 N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide, also known as ABT-737, is a small molecule inhibitor that is used to target B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins play a key role in regulating the intrinsic pathway of apoptosis, which is a programmed cell death process. ABT-737 has been shown to induce apoptosis in cancer cells that overexpress Bcl-2 family proteins, making it a promising candidate for cancer therapy.
Wirkmechanismus
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide binds to the hydrophobic groove of Bcl-2 family proteins, preventing their interaction with pro-apoptotic proteins such as Bax and Bak. This leads to the release of cytochrome c from the mitochondria, which triggers the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide has been shown to induce apoptosis in cancer cells that overexpress Bcl-2 family proteins, while sparing normal cells. This selectivity is due to the differential expression of Bcl-2 family proteins in cancer cells versus normal cells. N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide for lab experiments include its selectivity for cancer cells that overexpress Bcl-2 family proteins, its ability to induce apoptosis, and its potential for combination therapy. The limitations of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide include its poor solubility, which can limit its effectiveness in vivo, and the potential for resistance to develop over time.
Zukünftige Richtungen
For research on N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide include the development of more potent and selective analogues, the optimization of dosing regimens, and the identification of biomarkers that can predict response to therapy. Additionally, the combination of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide with other targeted therapies or immunotherapies may improve its efficacy in the treatment of cancer.
Synthesemethoden
The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide involves a multi-step process that includes the preparation of several intermediates. The final step involves the coupling of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide with a boronic acid derivative. The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide induces apoptosis in cancer cells that overexpress Bcl-2 family proteins, while sparing normal cells. In vivo studies have demonstrated that N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide can inhibit tumor growth and improve survival in animal models of cancer.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-17-5-3-2-4-14(17)18(22)20-15-12-13(19)6-7-16(15)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLFXJGFAAOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-2-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(2-chlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5765624.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5765627.png)
![N-(2-{2-[1-(2,5-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5765638.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5765639.png)



![methyl 4-{[(4-methylphenyl)amino]methyl}benzoate](/img/structure/B5765671.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)


![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)
